LXW7

αvβ3 integrin binding affinity RGD peptide

LXW7 is a disulfide-cyclized octapeptide (cGRGDdvc) that uniquely combines high αvβ3 integrin affinity (IC₅₀ 0.68 μM) with exceptional cell-type selectivity—binding strongly to endothelial progenitor cells (EPCs) and endothelial cells (ECs) but not to platelets or THP-1 monocytes. Unlike linear GRGD or cyclic RGDfK analogs, LXW7 incorporates unnatural D-amino acids flanking the RGD motif, conferring proteolytic stability and sustained in vivo half-life. It activates VEGFR-2 phosphorylation and ERK1/2 signaling, promoting angiogenesis and cell survival rather than antagonism. This compound is essential for EPC/EC-specific targeting in electrospun scaffolds, collagen hydrogels, and wound-healing matrices, as well as for neuroprotection in cerebral ischemia models. Procure LXW7 to achieve reproducible, cell-selective integrin engagement unavailable from generic αvβ3 ligands.

Molecular Formula C29H48N12O12S2
Molecular Weight 820.9 g/mol
Cat. No. B12426051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLXW7
Molecular FormulaC29H48N12O12S2
Molecular Weight820.9 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CC(=O)O)CCCN=C(N)N)N)C(=O)N
InChIInChI=1S/C29H48N12O12S2/c1-12(2)22-28(53)40-17(23(31)48)11-55-54-10-13(30)24(49)35-8-18(42)37-14(4-3-5-34-29(32)33)25(50)36-9-19(43)38-15(6-20(44)45)26(51)39-16(7-21(46)47)27(52)41-22/h12-17,22H,3-11,30H2,1-2H3,(H2,31,48)(H,35,49)(H,36,50)(H,37,42)(H,38,43)(H,39,51)(H,40,53)(H,41,52)(H,44,45)(H,46,47)(H4,32,33,34)/t13-,14+,15+,16-,17-,22-/m1/s1
InChIKeyUUJIUMRQOUEUEJ-NBJCVSNRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LXW7 Integrin αvβ3 Inhibitor Peptide Procurement and Research Use Guide


LXW7 is a disulfide-cyclized octapeptide (sequence cGRGDdvc) containing an Arg-Gly-Asp (RGD) motif that functions as a selective integrin αvβ3 antagonist . Discovered using one-bead one-compound (OBOC) combinatorial library technology, LXW7 incorporates unnatural D-amino acids flanking the core RGD sequence, conferring enhanced proteolytic stability and prolonged in vivo half-life compared to linear or entirely natural peptide analogs [1]. The compound binds αvβ3 integrin with an IC50 of 0.68 μM and engages downstream VEGF receptor-2 (VEGFR-2) phosphorylation and ERK1/2 activation pathways . Available as a trifluoroacetate (TFA) salt with a molecular weight of 820.89 g/mol and CAS registry number 1313004-77-1, LXW7 is supplied by multiple vendors at research-grade purity typically exceeding 98% .

Why Generic αvβ3 RGD Peptides Cannot Substitute for LXW7 in Specialized Applications


Although multiple RGD-containing peptides target αvβ3 integrin, substitution with generic analogs such as linear GRGD, cyclic RGDfK, or cilengitide yields fundamentally different cellular and functional outcomes. LXW7 exhibits an expanded specificity profile: it demonstrates strong binding to primary endothelial progenitor cells (EPCs) and endothelial cells (ECs) while displaying markedly weaker binding to platelets and no detectable binding to THP-1 monocytes, in contrast to conventional GRGD peptides which show broader and less discriminating integrin engagement [1]. This differential cell-type selectivity translates into functional divergence—LXW7 uniquely enhances VEGFR-2 phosphorylation and ERK1/2 activation in bound ECs, promoting pro-survival and angiogenic signaling not observed with simpler RGD peptides [1]. Furthermore, LXW7's disulfide-cyclized backbone incorporating unnatural D-amino acids provides resistance to proteolytic degradation that linear or natural-residue peptides lack, a critical consideration for in vivo applications where peptide stability governs experimental reproducibility [1]. The quantitative evidence presented below substantiates why LXW7, rather than cheaper or more widely available αvβ3 ligands, must be specified for studies requiring EPC/EC-specific targeting, enhanced angiogenic signaling, or stable in vivo performance.

Quantitative Differential Evidence for LXW7 vs. αvβ3 Integrin Ligand Comparators


LXW7 αvβ3 Integrin Binding Affinity (IC50) Comparison with Cilengitide

LXW7 binds αvβ3 integrin with an IC50 of 0.68 μM (680 nM) in cell-free competitive binding assays [1]. In contrast, the clinically investigated cyclic RGD pentapeptide cilengitide (c(RGDf(NMe)V)) exhibits substantially higher potency with an IC50 of 4.1 nM against αvβ3 . This approximately 166-fold difference in potency reflects cilengitide's optimization as a high-affinity therapeutic antagonist, whereas LXW7 occupies a distinct pharmacological niche as a moderate-affinity ligand that activates rather than suppresses downstream signaling in endothelial cells. Users should note that the IC50 values were generated under different assay conditions—LXW7 data derive from competitive binding against biotinylated ligand in αvβ3-transfected cell systems, while cilengitide values represent cell-free vitronectin competition assays—so direct quantitative comparison requires appropriate cross-study calibration. The key differentiation lies not in superior potency but in LXW7's unique functional agonism of VEGFR-2 phosphorylation not observed with cilengitide.

αvβ3 integrin binding affinity RGD peptide

LXW7 vs. Linear GRGD Peptide: Differential Cell-Type Binding Specificity

In direct comparative flow cytometry experiments, LXW7 demonstrated significantly stronger binding affinity to primary human EPCs and ECs than the conventional linear αvβ3 ligand GRGD peptide [1]. Critically, LXW7 exhibited markedly weaker binding to platelets and no detectable binding to THP-1 monocytes, whereas GRGD peptide bound broadly across these cell types [1]. This differential binding profile was quantified through mean fluorescence intensity (MFI) measurements, though exact numerical values for MFI were not tabulated in the primary reference. The functional consequence of this specificity difference is substantial: LXW7-treated ECs displayed enhanced proliferation driven by increased VEGFR-2 phosphorylation and ERK1/2 activation, effects not observed with GRGD peptide [1].

endothelial progenitor cells platelet binding monocyte binding

LXW7 vs. Optimized Analog LXW64: Binding Affinity and Structural Basis

Systematic structure-activity relationship (SAR) studies identified LXW64 as a derivative of LXW7 with 6.6-fold higher binding affinity to αvβ3 integrin [1]. Molecular docking analysis revealed that LXW64 binds αvβ3 with a calculated free energy of -9.0 kcal/mol compared to -7.7 kcal/mol for LXW7 [2]. The enhanced affinity arises from the replacement of D-Val at position 7 in LXW7 with D-Nal (D-1-naphthylalanine) in LXW64, which enables deeper insertion into a hydrophobic pocket on the integrin surface [2]. Despite this affinity advantage, LXW7 remains the more extensively characterized ligand for EPC/EC-specific applications in tissue engineering, with a broader body of functional validation in scaffold modification and hydrogel functionalization studies.

structure-activity relationship molecular docking binding affinity

LXW7 In Vivo Neuroprotection: Infarct Volume Reduction in MCAO Stroke Model

In a rat middle cerebral artery occlusion (MCAO) model of ischemic stroke, intravenous administration of LXW7 (100 μg/kg) 2 hours post-occlusion significantly reduced infarct volumes and brain water content (BWC) compared to phosphate-buffered saline (PBS) vehicle controls [1]. While numerical percentage reduction values were not tabulated in the abstract, the study reported that infarct volumes and BWC were 'significantly lower' in LXW7-treated rats [1]. LXW7 treatment also lowered the expression of pro-inflammatory cytokines TNF-α and IL-1β, and reduced Iba1-positive activated microglia in peri-ischemic brain tissue [1]. Notably, there was no difference in neurological deficit scores (Zea Longa scores) between LXW7 and control groups, indicating that the compound's benefit is confined to tissue preservation rather than functional recovery metrics [1].

cerebral ischemia neuroprotection in vivo efficacy

LXW7-Conjugated Hydrogels Enhance In Vivo Angiogenesis by 43% Over Blank Controls

Functionalization of collagen hydrogels with an LXW7-dermatan sulfate-SILY conjugate (LDS variant containing six LXW7 peptides) increased blood vessel formation by 43% compared to blank hydrogels in an in vivo chick chorioallantoic membrane (CAM) assay [1]. In vitro, the same LDS variant increased endothelial cell proliferation, migration, and tubule formation through enhanced VEGFR2 phosphorylation relative to nontreated controls [1]. This quantitative angiogenic enhancement demonstrates that LXW7 retains pro-angiogenic functionality when incorporated into biomaterial scaffolds, a property not shared by antagonistic αvβ3 ligands like cilengitide which inhibit rather than promote angiogenesis.

angiogenesis collagen hydrogel endothelial cell

LXW7 Anti-Inflammatory Activity: Cytokine and NO Suppression in BV2 Microglia

In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, LXW7 treatment reduced the production of pro-inflammatory mediators including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and prostaglandin E2 (PGE2) [1]. LXW7 also reduced nitric oxide (NO) release and suppressed the phosphorylation of focal adhesion kinase (FAK) and signal transducer and activator of transcription 3 (STAT3) [2]. The anti-inflammatory effect was mediated through inhibition of Akt/NF-κB and JNK/MAPK signaling pathways downstream of αvβ3 integrin blockade [1]. When conjugated to cerium oxide nanoparticles (CeO2@PAA-LXW7), the anti-inflammatory and neuroprotective effects were synergistically enhanced compared to LXW7 or CeO2@PAA monotherapies [2].

neuroinflammation microglia cytokine suppression

Optimal Research and Industrial Application Scenarios for LXW7 Procurement


Tissue Engineering Scaffold Functionalization for Enhanced Vascularization

LXW7 should be procured for surface modification of electrospun polymer scaffolds (e.g., PLLA/PCL) or collagen-based hydrogels when the research objective is to improve endothelial cell adhesion, survival, and subsequent vascular network formation. Direct evidence demonstrates that LXW7-conjugated collagen hydrogels increased blood vessel formation by 43% in vivo [1] and significantly improved endothelial cell spreading, proliferation, and engraftment in 3D culture models [2]. The compound's cyclic structure containing unnatural D-amino acids confers stability sufficient to withstand scaffold fabrication and sterilization processes, while its specific binding to EPCs/ECs rather than platelets or monocytes minimizes off-target inflammatory responses [3].

Preclinical Neuroprotection and Cerebral Ischemia Research

Investigators studying focal cerebral ischemia (MCAO models) or microglia-mediated neuroinflammation should select LXW7 based on validated in vivo efficacy data. In rat MCAO models, LXW7 administration (100 μg/kg IV) significantly reduced infarct volumes and brain water content while attenuating pro-inflammatory cytokine expression and microglial activation [4]. Complementary in vitro data confirm LXW7 suppresses LPS-induced inflammatory mediators (TNF-α, IL-1β, iNOS, COX-2, PGE2, NO) in BV2 microglial cells via Akt/NF-κB and JNK/MAPK pathway inhibition [5]. The combination of in vivo neuroprotective and in vitro anti-inflammatory validation distinguishes LXW7 from αvβ3 ligands lacking documented CNS pharmacology.

Endothelial Progenitor Cell (EPC) and Endothelial Cell (EC) Targeting Studies

For experiments requiring specific targeting of EPCs or ECs without concomitant platelet activation or monocyte engagement, LXW7 is the preferred αvβ3 ligand. Comparative flow cytometry data confirm LXW7 binds strongly to primary human EPCs and ECs but exhibits weak platelet binding and no detectable THP-1 monocyte binding, in contrast to the broad cellular reactivity of linear GRGD peptides [3]. This selectivity profile is essential for applications such as cell-specific delivery of imaging agents, targeted therapeutic payloads to angiogenic vasculature, or isolation/enrichment of EPC populations from heterogeneous cell mixtures.

Pro-Angiogenic Biomaterial Development for Wound Healing

LXW7 should be procured for incorporation into wound healing biomaterials, dermal matrices, or tissue adhesives where promotion of local angiogenesis is therapeutically desirable. The LXW7-DS-SILY (LDS) conjugate increased endothelial cell proliferation, migration, and tubule formation in vitro through enhanced VEGFR2 phosphorylation, and increased blood vessel formation by 43% in CAM assays [1]. Unlike antagonistic αvβ3 ligands such as cilengitide, which suppress angiogenesis, LXW7 uniquely activates pro-survival and angiogenic signaling pathways in bound endothelial cells [3], making it the appropriate selection for pro-regenerative rather than anti-angiogenic applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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